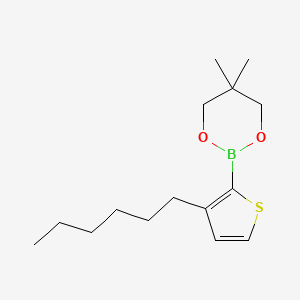
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester derivative of thiophene. This compound is notable for its applications in organic electronics, particularly in the synthesis of conjugated polymers used in optoelectronic devices. The presence of the boronic ester group allows it to participate in various cross-coupling reactions, making it a valuable building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-hexylthiophene with a boronic ester reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-hexylthiophene-2-boronic acid pinacol ester is reacted with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like 1,4-dioxane, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize production costs.
化学反应分析
Types of Reactions
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Stille, and Heck reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiophenes.
Substitution Reactions: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Major Products
Conjugated Polymers: Used in optoelectronic devices.
Functionalized Thiophenes: With various substituents for further chemical transformations.
科学研究应用
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: As a building block for the development of new materials with unique electronic and optical properties.
Chemical Biology: Utilized in the synthesis of fluorescent probes and sensors.
Medicinal Chemistry:
作用机制
The mechanism of action of 2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene ring’s electronic properties also play a role in stabilizing intermediates and facilitating the reaction.
相似化合物的比较
Similar Compounds
3-Hexylthiophene-2-boronic acid pinacol ester: Another boronic ester derivative of thiophene used in similar applications.
2,5-Dibromo-3-hexylthiophene: Used in the synthesis of conjugated polymers.
4,4,5,5-Tetramethyl-2-(3-hexylthiophen-2-yl)-1,3,2-dioxaborolane: A closely related compound with similar reactivity.
Uniqueness
2-(3-Hexylthiophen-2-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structure, which provides a balance of solubility, reactivity, and stability. Its ability to participate in various cross-coupling reactions makes it a versatile building block in organic synthesis, particularly for applications in organic electronics and material science.
属性
CAS 编号 |
817181-84-3 |
|---|---|
分子式 |
C15H25BO2S |
分子量 |
280.2 g/mol |
IUPAC 名称 |
2-(3-hexylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H25BO2S/c1-4-5-6-7-8-13-9-10-19-14(13)16-17-11-15(2,3)12-18-16/h9-10H,4-8,11-12H2,1-3H3 |
InChI 键 |
XGMZNFOPPSSSRN-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CS2)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)
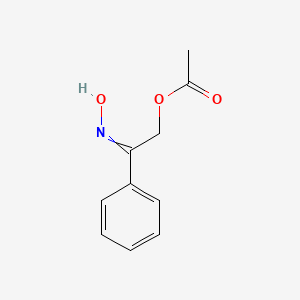
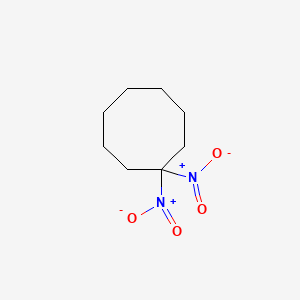
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
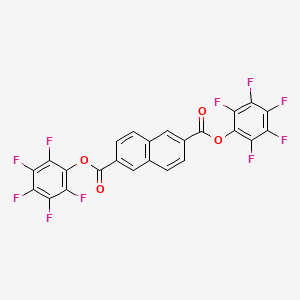

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)

![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
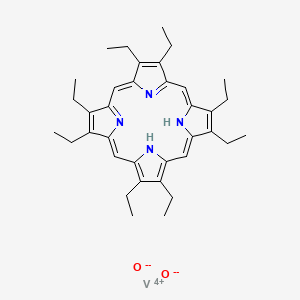
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
